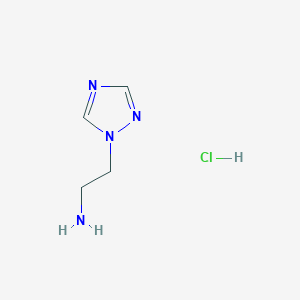

2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride

Description

Molecular Formula:

C4H9ClN4

- Breakdown :

- Carbon (C): 4 atoms

- Hydrogen (H): 9 atoms

- Chlorine (Cl): 1 atom

- Nitrogen (N): 4 atoms

Molecular Weight:

148.59 g/mol

Structural Implications:

- The molecular weight reflects a low-molecular-weight organic salt, typical for heterocyclic amine derivatives.

- The presence of four nitrogen atoms and a chloride ion contributes to polar characteristics, influencing solubility in polar solvents like water or ethanol.

Properties

IUPAC Name |

2-(1,2,4-triazol-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c5-1-2-8-4-6-3-7-8;/h3-4H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTMYLROCFFGRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033521-69-5 | |

| Record name | 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of 1H-1,2,4-Triazole Core

The key precursor in the synthesis is the 1H-1,2,4-triazole ring. Its preparation is well-documented in patent CN105906575A and involves the following steps:

- Reactants: Formic acid esters (e.g., methyl formate), hydrazine hydrate (85% concentration), and ammonium salts (ammonium chloride, sulfate, or hydrogen carbonate).

- Procedure: These are combined in a sealed autoclave with stirring. The mixture is pressurized and heated gradually to around 120–130 °C for 1–2 hours.

- Post-reaction: After cooling, the by-product alcohol (e.g., methanol) is evaporated using residual heat, yielding a white emulsion.

- Isolation: The emulsion is refluxed with ethanol, filtered hot, and cooled to crystallize pure 1H-1,2,4-triazole, which is then centrifuged and dried in a hot-air oven at approximately 80–83 °C.

This method offers advantages such as increased reaction speed, lower energy consumption, and reduced waste generation. The yield of 1H-1,2,4-triazole is typically high, with hydrazine hydrate recovery rates around 84–90% depending on the ammonium salt used and reaction conditions.

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | Methyl formate, hydrazine hydrate (85%), ammonium chloride | 120–130 °C, sealed, stirred, 1–2 hours | White emulsion, methanol by-product removed |

| 2 | Emulsion + ethanol | Reflux, hot filtration, cooling | White crystalline 1H-1,2,4-triazole |

Research Findings and Analytical Data

- Yields and Purity: The synthesis of 1H-1,2,4-triazole via hydrazine hydrate and formate esters typically achieves yields around 80–90% with high purity after crystallization.

- Reaction Optimization: Use of ammonium chloride as the ammonium salt and maintaining reaction temperature near 120 °C optimizes yield and reduces impurities.

- Scalability: The process is scalable to industrial volumes using stirred autoclaves and crystallization vessels, enabling efficient recovery of reagents and by-products.

- Characterization: The final triazole and its derivatives are characterized by NMR spectroscopy, X-ray crystallography, and melting point analysis to confirm structure and purity.

Summary Table of Preparation Methods

| Preparation Stage | Key Reactants/Conditions | Remarks | Yield/Recovery |

|---|---|---|---|

| 1. Synthesis of 1H-1,2,4-triazole | Methyl formate, hydrazine hydrate (85%), ammonium chloride; 120–130 °C, sealed autoclave | Efficient, low waste, scalable | 84–90% hydrazine recovery |

| 2. Crystallization of triazole | Ethanol reflux, hot filtration, cooling | Produces white crystalline triazole | High purity |

| 3. Functionalization to ethanamine | Reaction of triazole with haloethanamine or protected amine; base (K2CO3); organic solvent (THF) | Nucleophilic substitution under mild conditions | Not explicitly reported, inferred moderate to high |

| 4. Formation of hydrochloride salt | Treatment with HCl in suitable solvent | Stabilizes amine, facilitates isolation | Quantitative salt formation |

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amine derivatives.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring. These derivatives often exhibit unique chemical and biological properties, making them valuable in research and industrial applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole compounds, including 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride, which demonstrated potent activity against a range of bacterial and fungal strains. The mechanism of action is believed to involve the inhibition of fungal cytochrome P450 enzymes, crucial for ergosterol biosynthesis, thereby disrupting cell membrane integrity .

Antioxidant Properties

The compound has been investigated for its antioxidant capabilities. In comparative studies involving DPPH and ABTS assays, derivatives of triazoles showed superior radical scavenging activities. For instance, specific derivatives exhibited IC50 values lower than standard antioxidants like butylated hydroxyanisole (BHA), indicating their potential as effective antioxidant agents .

Anti-inflammatory Effects

Triazole compounds have also been studied for their anti-inflammatory effects. Research has shown that certain derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic roles in treating inflammatory diseases .

Agricultural Applications

Fungicides

Due to their antifungal properties, triazole derivatives are utilized in agricultural settings as fungicides. They are effective against various plant pathogens, thus improving crop yield and quality. The mode of action typically involves targeting sterol biosynthesis pathways in fungi .

Plant Growth Regulators

Some studies have suggested that triazole compounds can act as growth regulators in plants. They may influence hormonal pathways that regulate growth and development, leading to enhanced stress resistance and improved overall plant health .

Materials Science

Polymer Chemistry

In materials science, 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride is being explored as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength due to the formation of hydrogen bonds within the polymer structure .

Nanocomposites

The compound has been used in the development of nanocomposites where it acts as a stabilizing agent for nanoparticles. This application is particularly relevant in creating materials with specific optical or electronic properties for use in sensors and devices .

Case Studies

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the desired biological effects .

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Position and Bioactivity: Methyl groups at the triazole ring (e.g., C5 in vs. N1 in ) influence steric hindrance and electronic effects. The phenyl-substituted derivative (1803581-71-6) exhibits enhanced π-π interactions, making it suitable for targeting aromatic-rich enzyme active sites .

Chain Length and Solubility: Extending the carbon chain (e.g., propyl in vs. ethyl in the target compound) can alter solubility and metabolic stability. The propyl derivative is noted for agrochemical applications due to balanced hydrophobicity .

Salt Forms: Dihydrochloride salts (e.g., 51444-26-9 ) improve aqueous solubility compared to monohydrochloride forms, critical for formulation in injectable drugs.

Triazole Isomerism :

- Switching from 1,2,4-triazol-1-yl to 1,2,3-triazol-2-yl (51444-26-9 ) modifies hydrogen-bonding capacity, affecting binding affinity in enzyme inhibition assays.

Biological Activity

2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride, a compound within the triazole family, has garnered interest for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride is C4H8N4·HCl, with a molecular weight of 148.59 g/mol. The structure features a triazole ring that contributes to its biological properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine have shown effectiveness against various bacterial strains. A study measuring the inhibition zone diameter demonstrated that certain derivatives had comparable activity to established antibiotics like ampicillin and gentamicin against Gram-positive and Gram-negative bacteria .

| Compound | Inhibition Zone (mm) | Reference |

|---|---|---|

| 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine | 20 ± 2 | |

| Ampicillin | 25 ± 3 | |

| Gentamicin | 23 ± 4 |

Antifungal Activity

The antifungal properties of triazoles are well-documented. Compounds derived from triazole structures have been shown to inhibit the growth of fungi such as Candida species and Aspergillus species. The Minimum Inhibitory Concentration (MIC) values for these compounds are often lower than those for traditional antifungal agents like fluconazole .

The biological activity of triazole derivatives is primarily attributed to their ability to inhibit ergosterol synthesis in fungal cells. This mechanism disrupts fungal cell membrane integrity and function. Additionally, the nitrogen atoms in the triazole ring can coordinate with metal ions such as copper(II), enhancing their bioactivity through chelation mechanisms .

Case Studies

A recent study evaluated the efficacy of various triazole derivatives in treating fungal infections in vitro. The results indicated that compounds containing the triazole moiety exhibited potent antifungal activity against resistant strains of Candida glabrata, demonstrating their potential as alternative therapeutic agents .

Another investigation focused on the synthesis and biological evaluation of azole-containing compounds revealed that modifications at specific positions on the triazole ring could significantly enhance antimicrobial potency. This highlights the importance of structural optimization in drug development .

Q & A

What are the optimal synthetic routes and reaction conditions for preparing 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride with high yield and purity?

Level: Basic

Methodological Answer:

Synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:

- Nucleophilic substitution to introduce the triazole moiety.

- Amine functionalization under controlled pH (e.g., HCl for salt formation).

- Catalysts: Palladium or copper salts enhance coupling efficiency .

- Solvents: Polar aprotic solvents (e.g., DMF, DCM) improve reaction homogeneity .

- Temperature: Moderate heating (60–80°C) balances reaction rate and side-product minimization .

Optimization Metrics: Monitor yield via HPLC and purity by NMR (>95% purity achievable with iterative recrystallization) .

How can researchers address discrepancies in reported biological activity data for this compound?

Level: Advanced

Methodological Answer:

Discrepancies often arise from:

- Purity Variability: Impurities (e.g., unreacted intermediates) skew bioassay results. Validate purity via LC-MS and elemental analysis .

- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Standardize protocols using reference inhibitors .

- Structural Confirmation: Ensure correct stereochemistry and salt form via X-ray crystallography (SHELX refinement ).

Resolution Workflow: Cross-validate activity in orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition assays) .

What spectroscopic and analytical techniques are most reliable for characterizing this compound?

Level: Basic

Methodological Answer:

- NMR (¹H/¹³C): Confirm amine proton resonance (δ 2.8–3.2 ppm) and triazole ring protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry (ESI-MS): Verify molecular ion [M+H]⁺ at m/z 173.1 (free base) and chloride adducts .

- IR Spectroscopy: Identify N-H stretches (~3300 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .

Complementary Methods: Elemental analysis (C, H, N, Cl) confirms stoichiometry .

How can computational methods guide the rational design of derivatives with enhanced bioactivity?

Level: Advanced

Methodological Answer:

- QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond donors to predict permeability and target engagement .

- Molecular Docking (AutoDock/Vina): Screen derivatives against crystallographic structures of target enzymes (e.g., cytochrome P450 isoforms) .

- MD Simulations: Assess binding stability (e.g., RMSD <2 Å over 50 ns trajectories) .

Validation: Synthesize top candidates and test in vitro (IC₅₀ assays) .

What strategies mitigate challenges in crystallizing this compound for structural studies?

Level: Advanced

Methodological Answer:

- Solvent Screening: Test mixed solvents (e.g., ethanol/water) for slow evaporation.

- Salt Forms: Compare hydrochloride vs. free base for lattice stability .

- Cryoprotection: Use glycerol or PEG 400 to prevent ice formation during X-ray data collection .

Tools: SHELXT for structure solution and Olex2 for refinement .

How should researchers handle discrepancies between theoretical and experimental solubility data?

Level: Basic

Methodological Answer:

- Theoretical Models: Predict solubility via COSMO-RS or Hansen parameters.

- Experimental Validation: Use shake-flask method in buffered solutions (pH 1–7.4).

- Adjustments: Add co-solvents (DMSO ≤1%) or surfactants (Tween-80) for in vitro assays .

What are the best practices for evaluating this compound’s mechanism of action in enzyme inhibition studies?

Level: Advanced

Methodological Answer:

- Kinetic Assays: Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- ITC (Isothermal Titration Calorimetry): Measure binding thermodynamics (ΔH, Kd) .

- Cellular Uptake: Use fluorescent analogs (e.g., BODIPY-labeled) tracked via confocal microscopy .

Data Interpretation: Cross-reference with proteomics datasets (e.g., STRING DB) for pathway enrichment .

How can researchers resolve conflicting cytotoxicity results across different cell models?

Level: Advanced

Methodological Answer:

- Metabolic Profiling: Assess ROS generation and mitochondrial membrane potential (JC-1 staining).

- CYP450 Metabolism: Test liver microsomes for metabolite formation impacting toxicity .

- 3D Models: Use spheroids/organoids to mimic in vivo conditions better than monolayer cultures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.